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molecular formula C9H6Cl2N2O B8504010 6,8-Dichloro-2-methyl-2,7-naphthyridin-1(2H)-one

6,8-Dichloro-2-methyl-2,7-naphthyridin-1(2H)-one

Cat. No. B8504010
M. Wt: 229.06 g/mol
InChI Key: JKOOUFIWLHTCJE-UHFFFAOYSA-N
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Patent
US08546370B2

Procedure details

To a solution of 6,8-dichloro-2,7-naphthyridin-1(2H)-one (215.0 mg, 1.0 mmol) in dry DMF (10 mL) was added NaH (100 mg, 60% in mineral oil, 2.5 mmol) at 0° C. under N2. After the reaction mixture was allowed to be warmed to room temperature and stirred for 20 minutes, CH3I (0.25 mL, 568.08 mg, 4.0 mmol) was added via syringe. The reaction mixture was stirred at room temperature for 18 hours and concentrated under reduced pressure. The residue was diluted with EtOAc (100 mL), washed with saturated NH4Cl solution (2×50 mL), water (30 mL) and brine (20 mL), and concentrated to afford the crude title compound. ESI-MS m/z 229.0 (MH+).
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[N:11]=1)[C:8](=[O:13])[NH:7][CH:6]=[CH:5]2.[H-].[Na+].[CH3:16]I>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[N:11]=1)[C:8](=[O:13])[N:7]([CH3:16])[CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
ClC=1C=C2C=CNC(C2=C(N1)Cl)=O
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
washed with saturated NH4Cl solution (2×50 mL), water (30 mL) and brine (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=C2C=CN(C(C2=C(N1)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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